![molecular formula C9H6N2 B020398 5-Cyanoindole CAS No. 15861-24-2](/img/structure/B20398.png)
5-Cyanoindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Cyanoindole involves several innovative methods that highlight its accessibility and versatility. For instance, Venkatanarayana et al. (2020) described a novel commercial-scale synthesis approach that is both robust and environmentally friendly, avoiding the use of cyanide reagents and heavy metals, which marks a significant advancement in the field of synthetic chemistry (Venkatanarayana et al., 2020). Additionally, Bobko et al. (2012) provided an efficient synthesis method for 2,5-disubstituted-3-cyanoindoles, which utilizes selective iodination and a modified Madelung reaction, showcasing the adaptability of cyanoindole synthesis techniques (Bobko et al., 2012).
Molecular Structure Analysis
The molecular structure and electronic properties of this compound have been extensively studied to understand its behavior in various chemical contexts. Oeltermann et al. (2012) conducted an in-depth analysis of this compound's structure in both the ground and lowest electronically excited singlet states, utilizing rotationally resolved spectroscopy. This study provided valuable insights into the electronic characteristics of this compound, contributing to a deeper understanding of its reactivity and potential applications (Oeltermann et al., 2012).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its versatility as a building block in organic synthesis. The electrosynthesis of a conducting copolymer of this compound and 3,4-ethylenedioxythiophene, as described by Nie et al. (2008), is a testament to its reactivity and potential for creating novel materials with desirable electrical properties (Nie et al., 2008).
Physical Properties Analysis
The physical properties of this compound, such as solubility, thermal stability, and conductivity, have been the subject of various studies. Xu et al. (2006) explored the electrosynthesis of high-quality poly(this compound) films, highlighting their good electrochemical behavior, thermal stability, and conductivity. This research underscores the potential of this compound derivatives in the development of advanced materials (Xu et al., 2006).
Scientific Research Applications
Spectroscopy and Vibronic Mixing Studies : 5-Cyanoindole is utilized in spectroscopy, particularly for studying vibrational assignments and strong vibronic mixing to a higher lying electronically excited state (Brand et al., 2013).
Protein Hydration Environment Probe : It is proposed as an infrared probe for studying the local hydration environment of proteins, which is valuable in biochemistry and molecular biology (Waegele & Gai, 2010).
Pharmaceutical Synthesis : As a common intermediate, this compound is used in various synthetic routes, notably in the production of the antidepressant vilazodone hydrochloride (Venkatanarayana et al., 2020).
Electrode Material for Supercapacitors : Poly (this compound) exhibits good cycle stability and high specific capacitance and energy, making it a potential electrode material for supercapacitors (Zhou et al., 2014).
Battery Technology : The sodium/electrospun poly(this compound) nanofiber secondary battery system shows promise for being a less expensive alternative to lithium-ion batteries, offering fast charge/discharge and good cycle life (Cai Zhijiang et al., 2017).
Electrochemical and Spectroelectrochemical Studies : The material is studied for its electrochemical redox processes in acidic aqueous solutions, providing insights into its potential applications in various electronic devices (Talbi et al., 1999).
Dopamine Receptor Research : Derivatives of cyanoindole, including this compound, have shown strong and selective recognition of the D(4) dopamine receptor subtype, relevant in the treatment of neuropsychiatric disorders (Hübner et al., 2000).
Conductive Polymers and Light Emitters : New soluble conducting copolymers of this compound have been developed with good redox activity, thermal stability, and high conductivity, making them suitable for use as blue-light emitters (Nie et al., 2008).
Template Synthesis : this compound is involved in the synthesis of 2,5-disubstituted-3-cyanoindoles, which are useful in further chemical transformations (Bobko et al., 2012).
Acceleration of Synthesis Processes : The synthesis of this compound can be accelerated using microwave and ultrasound irradiation, improving the efficiency of its production (廖姿雅, 2006).
Mechanism of Action
Target of Action
5-Cyanoindole is known to function as an enzyme inhibitor
Mode of Action
It’s known that the structure and electronic properties of the electronic ground and the lowest excited singlet states of this compound were determined using rotationally resolved spectroscopy . This suggests that this compound may interact with its targets through electronic interactions, but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It is involved in the preparation of dihydroisoquinolines, benzoylindoles, 4,5-dihydrocyclopenta [c]quinolones, and vinyl indoles
Result of Action
As an enzyme inhibitor, it likely affects the activity of its target enzymes, but the specific effects depend on the identity of these targets .
Action Environment
The protocol is environmentally friendly compared to previously reported routes, avoiding the use of cyanide reagents and heavy metals . This suggests that environmental factors could influence the action, efficacy, and stability of this compound, but more research is needed to understand these influences.
Safety and Hazards
properties
IUPAC Name |
1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLDEVWYOFIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Record name | 5-cyanoindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-84-2 | |
Record name | 1H-Indole-5-carbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40166477 | |
Record name | Indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15861-24-2 | |
Record name | Indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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